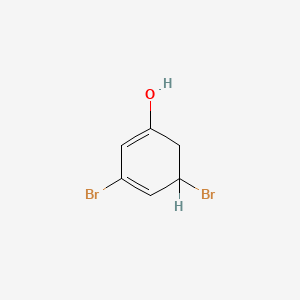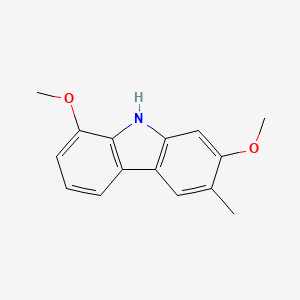
1,7-Dimethoxy-6-methyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dimethoxy-6-methyl-9H-carbazole is a chemical compound belonging to the carbazole family. Carbazoles are a class of organic compounds known for their three-ring system, which includes a pyrrole ring fused on either side to benzene rings. This particular compound is characterized by the presence of two methoxy groups at positions 1 and 7, and a methyl group at position 6 on the carbazole core. Carbazoles have garnered significant attention due to their versatile applications in various fields, including organic electronics, medicinal chemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethoxy-6-methyl-9H-carbazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole cyclization of suitable precursors in the presence of glacial acetic acid and concentrated hydrochloric acid can yield carbazole derivatives . Another method involves the use of palladium-catalyzed reactions, which enable the formation of carbazole structures through intermolecular amination and intramolecular direct arylation .
Industrial Production Methods
Industrial production of carbazole derivatives often involves scalable and efficient synthetic routes. For example, the use of magnetically recoverable palladium nanocatalysts supported on green biochar has been shown to enable efficient palladium-catalyzed tandem reactions for the one-pot synthesis of carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation . This method offers a significant reduction in reaction times and excellent compatibility with different functional groups.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dimethoxy-6-methyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3,6-dione, while reduction can produce this compound-3-ol. Substitution reactions can introduce various functional groups, leading to derivatives with different properties and applications .
Applications De Recherche Scientifique
1,7-Dimethoxy-6-methyl-9H-carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 1,7-Dimethoxy-6-methyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, carbazole derivatives have been shown to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, these compounds can modulate oxidative stress pathways, reducing cellular damage and inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
1,7-Dimethoxy-6-methyl-9H-carbazole can be compared with other similar carbazole derivatives, such as:
3,6-Dimethoxy-9H-carbazole: Similar in structure but with methoxy groups at positions 3 and 6.
9-Methyl-9H-carbazole: Lacks the methoxy groups but has a methyl group at position 9.
2,3-Dimethoxy-9H-carbazole: Methoxy groups at positions 2 and 3.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
82463-77-2 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
1,7-dimethoxy-6-methyl-9H-carbazole |
InChI |
InChI=1S/C15H15NO2/c1-9-7-11-10-5-4-6-13(17-2)15(10)16-12(11)8-14(9)18-3/h4-8,16H,1-3H3 |
Clé InChI |
BOWHMVWINBRMRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1OC)NC3=C2C=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)
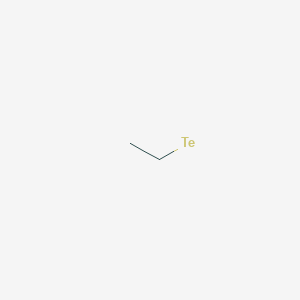
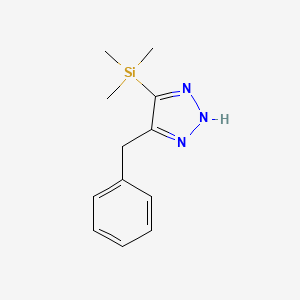

![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
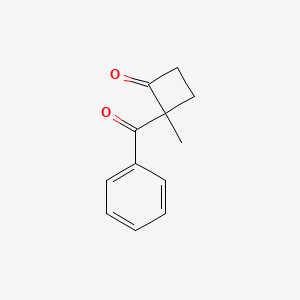
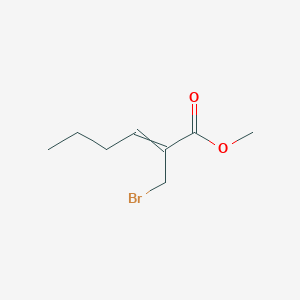
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)
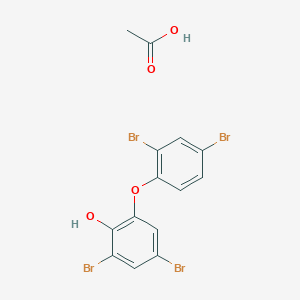
![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
